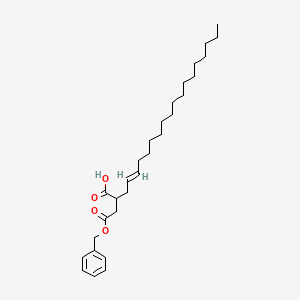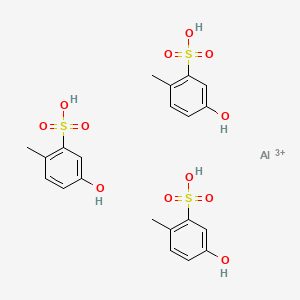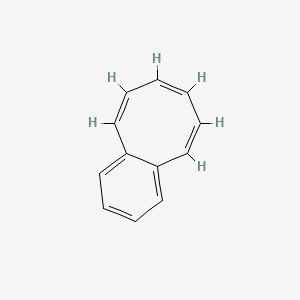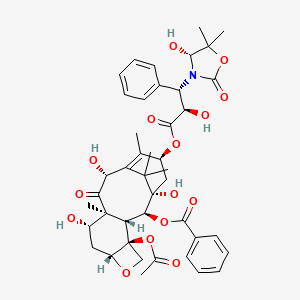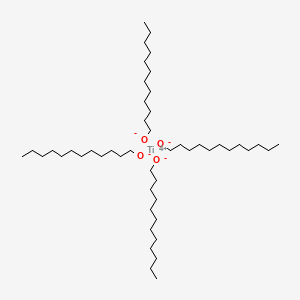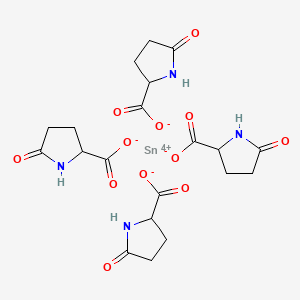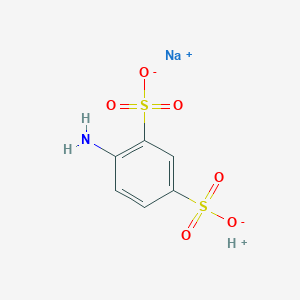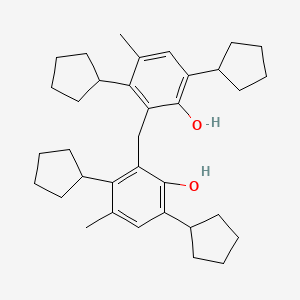
4-(Ammoniomethyl)pyridinium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-(ammoniomethyl)pyridinium sulphate involves the reaction of pyridine with formaldehyde and ammonium sulfate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
4-(ammoniomethyl)pyridinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(ammoniomethyl)pyridinium sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(ammoniomethyl)pyridinium sulphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
4-(ammoniomethyl)pyridinium sulphate can be compared with other similar compounds, such as:
4-(aminomethyl)pyridine: Similar in structure but lacks the sulfate group.
Pyridinium salts: A broader category of compounds with a pyridinium core and various substituents.
Quaternary ammonium compounds: Share the ammonium functional group but differ in the rest of the structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84824-93-1 |
|---|---|
Molecular Formula |
C6H11N2O4S+ |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethylpyrazin-1-ium;sulfuric acid |
InChI |
InChI=1S/C6H9N2.H2O4S/c1-2-8-5-3-7-4-6-8;1-5(2,3)4/h3-6H,2H2,1H3;(H2,1,2,3,4)/q+1; |
InChI Key |
BIDXFDRMOPOTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=NC=C1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)


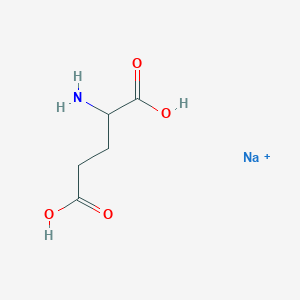
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
